YFLLRNP
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Overview
Description
The compound YFLLRNP is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues, making it a significant subject of study in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
YFLLRNP, also known as [Tyr1]-TRAP-7, is a biologically active peptide that functions as a partial agonist of Protease Activated Receptor-1 (PAR-1) . PAR-1 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, coagulation, and cell migration .
Mode of Action
This compound selectively activates the G12/13 signaling pathway without activating the Gq or Gi pathways . This selective activation results in specific changes in cellular responses. The compound’s interaction with PAR-1 triggers a conformational change in the receptor, which allows it to interact with and activate G12/13 proteins .
Biochemical Pathways
The activation of the G12/13 pathway by this compound leads to a series of downstream effects. One of the key outcomes is the activation of the alpha granule secretion in platelets . This process is potentiated by costimulation with either ADP or serotonin/epinephrine . The activation of G12/13 can also lead to changes in cell shape .
Result of Action
The activation of the G12/13 pathway by this compound and the subsequent alpha granule secretion in platelets can lead to various cellular effects. These include changes in cell shape and enhanced platelet aggregation . These effects contribute to the compound’s role in modulating physiological processes such as inflammation and coagulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules like ADP or serotonin/epinephrine can potentiate the effects of this compound . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
YFLLRNP plays a significant role in biochemical reactions. It interacts with the Protease Activated Receptor 1 (PAR-1), a protein involved in various cellular processes . The interaction between this compound and PAR-1 is selective, activating the G12/13 signaling pathway without triggering the Gq or Gi pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by selectively activating the G12/13 signaling pathway . This selective activation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PAR-1. As a partial agonist of PAR-1, this compound selectively activates the G12/13 signaling pathway . This selective activation does not trigger the Gq or Gi pathways, indicating a specific binding interaction with PAR-1 .
Temporal Effects in Laboratory Settings
Its selective activation of the G12/13 signaling pathway suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the G12/13 signaling pathway through its interaction with PAR-1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final deprotection step yields the target compound. Common reagents used in these reactions include protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly reducing the time and labor required for synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving or .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields quinones, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: A simpler amino acid with a similar phenyl ring structure.
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid: A dipeptide with similar amino acid residues.
Uniqueness
The uniqueness of YFLLRNP lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable tool for studying intricate biochemical processes and developing novel therapeutic agents.
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUNPUFRTIMQBH-QJCLFNHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67N11O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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